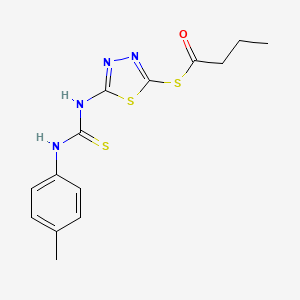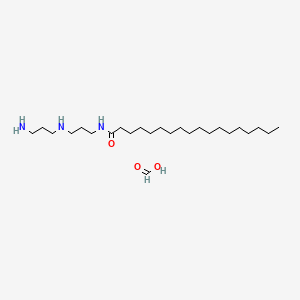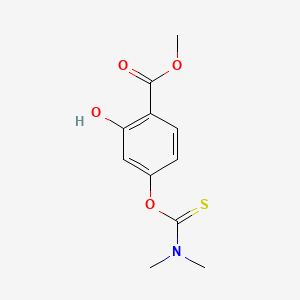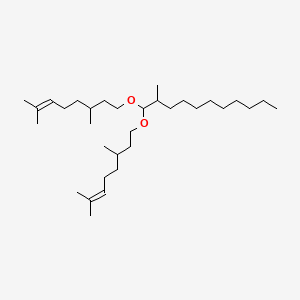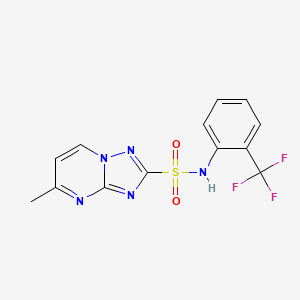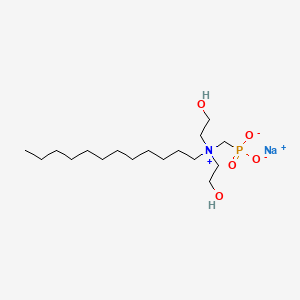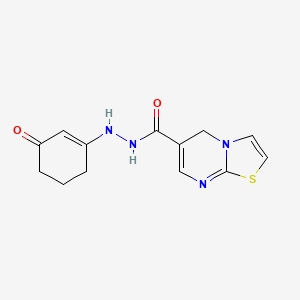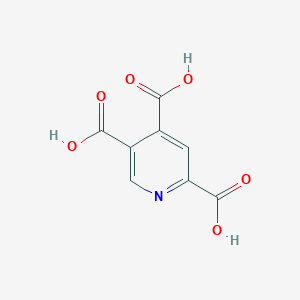
Berberonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Berberonic acid, also known as pyridine-2,4,5-tricarboxylic acid, is an organic compound that belongs to the heterocycles, specifically the heteroaromatics. It is part of the group of pyridinetricarboxylic acids and consists of a pyridine ring with three carboxy groups in the 2-, 4-, and 5-positions. The name “this compound” is derived from berberine .
Métodos De Preparación
Berberonic acid can be synthesized through the oxidation of berberine using nitric acid. Another method involves the oxidative degradation of monascaminone with potassium permanganate . These methods are typically used in laboratory settings for small-scale production.
Análisis De Reacciones Químicas
Berberonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other products.
Substitution: The carboxy groups in the 2-, 4-, and 5-positions can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include nitric acid for oxidation and potassium permanganate for oxidative degradation. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Berberonic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of berberonic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Berberonic acid is part of the pyridinetricarboxylic acids group, which includes several isomers such as:
- 2,3,4-Pyridinetricarboxylic acid
- 2,3,5-Pyridinetricarboxylic acid
- 2,3,6-Pyridinetricarboxylic acid
- Collidinic acid (2,4,6-Pyridinetricarboxylic acid)
Compared to these similar compounds, this compound is unique due to its specific arrangement of carboxy groups in the 2-, 4-, and 5-positions, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
490-28-8 |
|---|---|
Fórmula molecular |
C8H5NO6 |
Peso molecular |
211.13 g/mol |
Nombre IUPAC |
pyridine-2,4,5-tricarboxylic acid |
InChI |
InChI=1S/C8H5NO6/c10-6(11)3-1-5(8(14)15)9-2-4(3)7(12)13/h1-2H,(H,10,11)(H,12,13)(H,14,15) |
Clave InChI |
IFLXVSWHQQZRQI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1C(=O)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


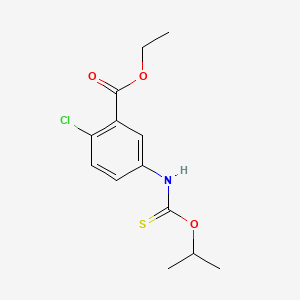
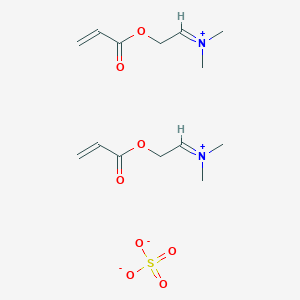
![N,N'-1,4-Phenylenebis[[2-(4-chloro-O-tolyl)azo]-3-oxobutyramide]](/img/structure/B12685265.png)
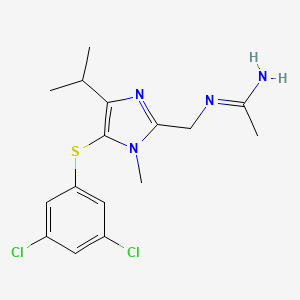
![2-[Bis(2-hydroxyethyl)amino]ethanol;2,6-dimethyltetracyclo[8.4.0.01,4.05,8]tetradeca-4,8,10,12-tetraene-9-sulfonic acid](/img/structure/B12685281.png)
